Cas no 3019-51-0 (Isoboldine)

Isoboldine is a potent alkaloid with diverse applications in pharmaceuticals and research. It exhibits high selectivity and specificity, making it a valuable tool in drug discovery. Its unique chemical structure contributes to its efficacy in various therapeutic areas. Isoboldine's stability and ease of synthesis further enhance its utility in chemical research and development.
Isoboldine structure
Isoboldine structure
Product name:Isoboldine
CAS No:3019-51-0
MF:C19H21NO4
MW:327.37434
CID:305837
PubChem ID:133323

Isoboldine Chemical and Physical Properties

Names and Identifiers

    • 4H-Dibenzo[de,g]quinoline-1,9-diol,5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (6aS)-
    • Isoboldine
    • bracteoline
    • d-isoboldine
    • Pentaporphyrin I
    • ISOBOLDINE , (+)-
    • DTXSID301045612
    • NSC785158
    • AKOS024282718
    • 6a.alpha.-Aporphine-1,9-diol, 2,10-dimethoxy-
    • NCGC00017381-02
    • 4H-Dibenzo(de,g)quinolinediol, 5,6,6a,7-tetrahydro-2,9(or 2,10)-dimethoxy-6-methyl-, (S)-
    • M002E511AJ
    • (+)-Isoboldine
    • LINHZVMHXABQLB-ZDUSSCGKSA-N
    • UNII-M002E511AJ
    • AI3-27548
    • 3019-51-0
    • NSC-113983
    • 2,10-Dimethoxy-6aalpha-aporphine-1,9-diol
    • N-Methyllaurelliptine
    • CHEBI:5986
    • 4H-Dibenzo(de,g)quinoline-1,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (S)-
    • Isoteoline
    • Q15426252
    • 4H-Dibenzo[de,g]quinoline-1,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (S)-
    • NS00094102
    • CHEMBL462880
    • (S)-(+)-Isoboldine
    • 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol #
    • SCHEMBL12140647
    • TNP00331
    • 95508-61-5
    • 4H-DIBENZO(DE,G)QUINOLINE-1,9-DIOL, 5,6,6A,7-TETRAHYDRO-2,10-DIMETHOXY-6-METHYL-, (6AS)-
    • 6aalpha-Aporphine-1,9-diol, 2,10-dimethoxy-
    • Isoteolin
    • NSC-785158
    • ST057702
    • ISOBOLDINE, (+)-
    • Izoteolin
    • (S)-Isoboldine
    • C09541
    • (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
    • NSC 113983
    • NCGC00017381-01
    • CS-0203854
    • NCGC00142559-01
    • HY-N9794
    • DTXSID20863078
    • LINHZVMHXABQLB-UHFFFAOYSA-N
    • FT-0670422
    • NS00123154
    • SCHEMBL11240744
    • 4H-Dibenzo[de,g]quinoline-1,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (.+/-.)-
    • 1,9-Dihydroxy-2,10-dimethoxyaporphine
    • 4H-Dibenzo[de,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (S)-
    • CHEMBL4083068
    • (.+/-.)-1,9-Dihydroxy-2,10-dimethoxyaporphine
    • 6a.alpha.-Aporphine-1, 2,10-dimethoxy-
    • 5164-93-2
    • Aporphine-1,9-diol, 2,10-dimethoxy-, (.+/-.)-
    • NSC113983
    • (.+/-.)-Isoboldine
    • 4H-Dibenzo[de,g]quinoline-1,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-
    • 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
    • Aporphine, 2,5-dihydroxy-3,6-dimethoxy-
    • starbld0001242
    • DA-64522
    • 3-(carboxymethyl)-8,13,18-trimethyl-21H,23H-Porphine-2,7,12,17-tetrapropanoic acid
    • Inchi: InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1
    • InChI Key: LINHZVMHXABQLB-ZDUSSCGKSA-N
    • SMILES: COC1=C(O)C=C2C(C3C(O)=C(OC)C=C4C=3[C@H](C2)N(CC4)C)=C1

Computed Properties

  • Exact Mass: 327.14700
  • Monoisotopic Mass: 327.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 62.2Ų

Experimental Properties

  • Color/Form: Brown powder
  • PSA: 62.16000
  • LogP: 2.80500

Isoboldine Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

Isoboldine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN6091-1 mL * 10 mM (in DMSO)
Isoboldine
3019-51-0 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN6091-5 mg
Isoboldine
3019-51-0 98%
5mg
¥ 3,230 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I27480-5 mg
(+)-Isoboldine
3019-51-0
5mg
¥4640.0 2021-09-09
TRC
I780050-0.5mg
Isoboldine
3019-51-0
0.5mg
$ 4465.00 2023-02-02
TRC
I780050-.5mg
Isoboldine
3019-51-0
.5mg
$ 5126.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-505314-1 mg
Isoboldine,
3019-51-0
1mg
¥56,408.00 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I27480-5mg
(+)-Isoboldine
3019-51-0 ,98.0%
5mg
¥4640.0 2023-09-07
TargetMol Chemicals
TN6091-5mg
Isoboldine
3019-51-0
5mg
¥ 14100 2024-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-505314-1mg
Isoboldine,
3019-51-0
1mg
¥56408.00 2023-09-05

Isoboldine Production Method

Isoboldine Related Literature

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:3019-51-0)Isoboldine
TBW01201
Purity:>98%
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Price ($):Inquiry